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Compound of Interest

Compound Name: BRL44385

Cat. No.: B1168696

For researchers, scientists, and drug development professionals, the precise selection of
pharmacological tools is paramount for elucidating the roles of specific receptor subtypes in
physiological and pathological processes. This guide provides a detailed, data-driven
comparison of BRL44385 and yohimbine, two prominent antagonists of alpha-2 (02)
adrenoceptors, with a focus on their selectivity for the a2A, a2B, and a2C subtypes.

Yohimbine, a naturally occurring indole alkaloid, has been a long-standing tool in adrenergic
research, known for its potent but relatively non-selective a2-adrenoceptor antagonism. In
contrast, BRL44385 (often available as the maleate salt, BRL44408) is a synthetic antagonist
developed for greater selectivity, particularly for the a2A subtype. Understanding the distinct
pharmacological profiles of these compounds is crucial for designing experiments that yield
unambiguous and interpretable results.

Quantitative Comparison of Binding Affinities

The selectivity of BRL44385 and yohimbine for the different a2-adrenoceptor subtypes has
been determined through radioligand binding assays. The data, presented as inhibitor constant
(Ki) values, are summarized below. A lower Ki value indicates a higher binding affinity.
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a2A- a2B- a2C-
Compound Adrenocept Adrenocept Adrenocept
or Ki (nM) or Ki (nM) or Ki (nM)

Selectivity Selectivity
(a2Bla2A) (a2Cla2A)

BRL44385 ~8.5
(as 1.7[1][2] 144.5[1][2] (pKi=8.5)[3] ~85 ~5
BRL44408) [4]
o 3.0 10.0 0.68
Yohimbine ) ) ) ~3.3 ~0.23
(pKi=8.52) (pKi=8.00) (pKi=9.17)

Note: pKi values were converted to Ki values for direct comparison using the formula Ki = 107(-
pKi) M and then converted to nM. The Ki for BRL44408 at the a2C subtype was estimated from
a reported pKi value.

As the data illustrates, BRL44385 demonstrates a clear preference for the a2A-adrenoceptor,
with approximately 85-fold higher affinity for the a2A subtype compared to the a2B subtype.[1]
[2] Yohimbine, conversely, exhibits high affinity for all three subtypes, with a slight preference
for the a2C-adrenoceptor. This broader activity profile of yohimbine means that its effects in
experimental systems may be mediated by the blockade of multiple a2-adrenoceptor subtypes,
as well as potential off-target effects on other receptors like serotonin and dopamine receptors.

[51[6]

Signaling Pathway of Alpha-2 Adrenoceptor
Blockade

Alpha-2 adrenoceptors are G-protein coupled receptors (GPCRS) that primarily couple to the
inhibitory G-protein, Gi/o.[7][8] Upon activation by endogenous agonists such as
norepinephrine and epinephrine, the Gi protein inhibits adenylyl cyclase, leading to a decrease
in intracellular cyclic AMP (CAMP) levels.[9] Antagonists like BRL44385 and yohimbine block
this signaling cascade by preventing agonist binding to the receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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adrenoceptor-blockade]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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